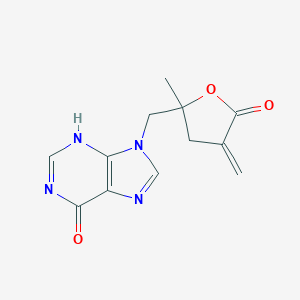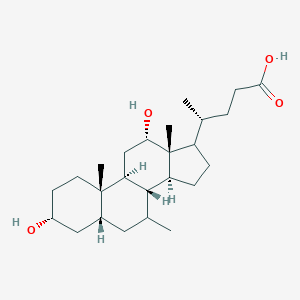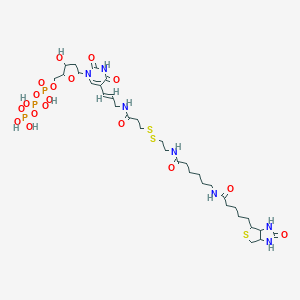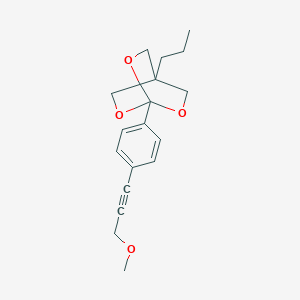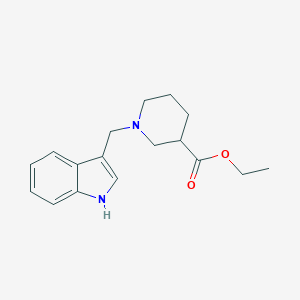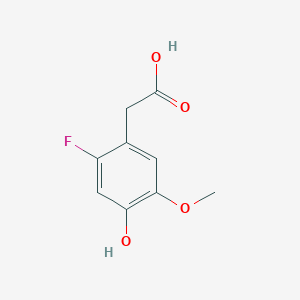
6-Fluorohomovanillic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluorohomovanillic acid (6-FHVA) is a derivative of dopamine, which is a neurotransmitter in the brain that controls movement, motivation, and pleasure. It is a potent and selective inhibitor of catechol-O-methyltransferase (COMT), an enzyme that metabolizes dopamine and other catecholamines. 6-FHVA has gained attention in the scientific community due to its potential therapeutic applications in treating neurological disorders such as Parkinson's disease and schizophrenia.
Mécanisme D'action
6-Fluorohomovanillic acid works by inhibiting the activity of COMT, an enzyme that breaks down dopamine and other catecholamines. By inhibiting COMT, 6-Fluorohomovanillic acid increases the levels of dopamine in the brain, which can improve motor function and reduce symptoms of neurological disorders.
Effets Biochimiques Et Physiologiques
In addition to its effects on dopamine levels, 6-Fluorohomovanillic acid has been shown to have other biochemical and physiological effects. It has been shown to increase the levels of other catecholamines such as norepinephrine and epinephrine, which can improve cognitive function and mood. Additionally, 6-Fluorohomovanillic acid has been shown to have antioxidant properties, which can protect against oxidative stress and reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Fluorohomovanillic acid in lab experiments is its selectivity for COMT, which allows for the specific modulation of dopamine levels without affecting other neurotransmitters. However, 6-Fluorohomovanillic acid has a short half-life and is rapidly metabolized in the body, which can limit its effectiveness in long-term studies. Additionally, the synthesis of 6-Fluorohomovanillic acid can be challenging and requires specialized equipment and expertise.
Orientations Futures
There are several potential future directions for research on 6-Fluorohomovanillic acid. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to determine the optimal dosing and administration of 6-Fluorohomovanillic acid for therapeutic use. Finally, research is needed to explore the potential use of 6-Fluorohomovanillic acid in treating other neurological disorders such as depression and anxiety.
Méthodes De Synthèse
6-Fluorohomovanillic acid can be synthesized through several methods, including the reaction of homovanillic acid with fluorine gas or the reaction of 3,4-dihydroxyphenylacetic acid with sodium fluoride. The most commonly used method involves the reaction of homovanillic acid with trifluoroacetic anhydride and trifluoroacetic acid in the presence of a catalyst such as pyridine.
Applications De Recherche Scientifique
6-Fluorohomovanillic acid has been extensively studied for its potential therapeutic applications in treating neurological disorders. It has been shown to increase dopamine levels in the brain and improve motor function in animal models of Parkinson's disease. Additionally, 6-Fluorohomovanillic acid has been shown to have antipsychotic effects in animal models of schizophrenia by blocking dopamine receptors.
Propriétés
Numéro CAS |
107610-23-1 |
|---|---|
Nom du produit |
6-Fluorohomovanillic acid |
Formule moléculaire |
C9H9FO4 |
Poids moléculaire |
200.16 g/mol |
Nom IUPAC |
2-(2-fluoro-4-hydroxy-5-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H9FO4/c1-14-8-2-5(3-9(12)13)6(10)4-7(8)11/h2,4,11H,3H2,1H3,(H,12,13) |
Clé InChI |
JPDCBZYVMUTEFB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)CC(=O)O)F)O |
SMILES canonique |
COC1=C(C=C(C(=C1)CC(=O)O)F)O |
Autres numéros CAS |
107610-23-1 |
Synonymes |
6-FLHVA 6-fluoro-homovanillic acid 6-fluorohomovanillic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



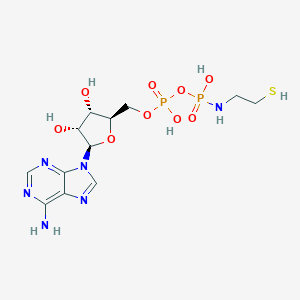

![6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B10048.png)
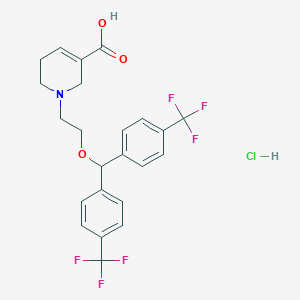
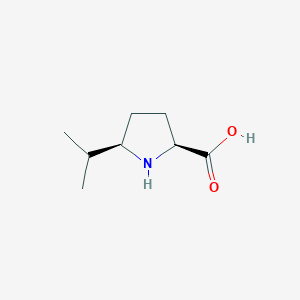
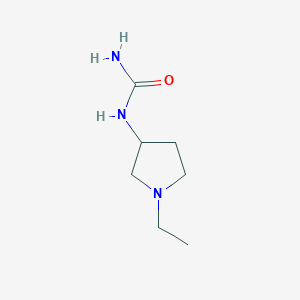
![disodium;(3E)-7-amino-3-[[2-methoxy-4-[3-methoxy-4-[(2E)-2-(1-oxo-4-sulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2-sulfonate](/img/structure/B10055.png)
